molecular formula C8H12N2 B14460727 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- CAS No. 71647-32-0

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl-

Cat. No.: B14460727
CAS No.: 71647-32-0
M. Wt: 136.19 g/mol
InChI Key: BBUMCYVZQYSGRL-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo(222)oct-2-ene, 1-vinyl- is a bicyclic nitrogen-containing compound with the molecular formula C8H12N2 It is known for its unique structure, which includes a bicyclic framework with a vinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- typically involves the reaction of a suitable precursor with a diazo compound. One common method is the reaction of 1,5-cyclooctadiene with diazomethane under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It finds applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- involves its interaction with molecular targets through its reactive sites. The vinyl group and the nitrogen atoms in the bicyclic structure play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- is unique due to the presence of the vinyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

71647-32-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethenyl-2,3-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C8H12N2/c1-2-8-5-3-7(4-6-8)9-10-8/h2,7H,1,3-6H2

InChI Key

BBUMCYVZQYSGRL-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCC(CC1)N=N2

Origin of Product

United States

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